molecular formula C25H25N3O5 B2815035 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 891129-27-4

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2815035
CAS No.: 891129-27-4
M. Wt: 447.491
InChI Key: VMAMVZMAWGJNEA-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that features a unique structure combining a triethoxyphenyl group, an oxadiazole ring, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-4-30-20-14-17(15-21(31-5-2)22(20)32-6-3)24-27-28-25(33-24)26-23(29)19-13-9-11-16-10-7-8-12-18(16)19/h7-15H,4-6H2,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAMVZMAWGJNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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